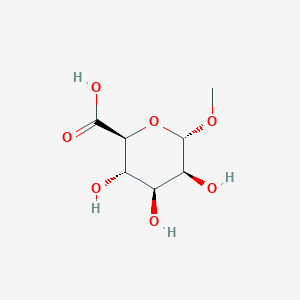

(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid

Description

This compound belongs to the tetrahydropyran-2-carboxylic acid family, characterized by a six-membered oxygen-containing ring with hydroxyl and methoxy substituents. Its stereochemistry (2S,3S,4S,5S,6S) ensures a specific spatial arrangement, critical for interactions in biochemical systems . The methoxy group at position 6 distinguishes it from other derivatives, influencing solubility and metabolic stability. Potential applications include medicinal chemistry, where its hydroxyl and carboxylic acid groups enable hydrogen bonding and ionic interactions with biological targets.

Properties

Molecular Formula |

C7H12O7 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |

InChI Key |

BOFXVYGDIRCHEQ-QBCMYANTSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Protection and Functionalization of Sugar Precursors

Acetylation and Tritylation: D-mannose or D-galacturonic acid derivatives are treated with acetic anhydride and iodine or triphenylmethyl chloride (trityl chloride) in pyridine to protect hydroxyl groups selectively. For example, D-mannose is converted to 6-(trityloxy)methyl tetraacetate intermediates with yields around 65-82% after purification by silica gel chromatography.

Benzylation: Benzyl bromide in the presence of sodium hydride in dry DMF is used to benzylate hydroxyl groups, providing stability during subsequent oxidation steps.

Selective Oxidation to Introduce Carboxylic Acid

- TEMPO/BAIB Oxidation: The primary alcohol at the 2-position is oxidized to a carboxylic acid using catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and (diacetoxy)iodobenzene (BAIB) in dichloromethane/water mixtures at room temperature. This method provides high selectivity and yields (~82%) for the formation of the tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid intermediate.

Methoxylation at the 6-Position

- The methoxy group at the 6-position is introduced typically by methylation of the corresponding hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by using methanol in acidic conditions to form the 6-methoxy substituent. Specific details on this step are less frequently reported but are consistent with standard carbohydrate methylation protocols.

Deprotection and Final Purification

Deprotection: Removal of acetyl or benzyl protecting groups is achieved by acidic or catalytic hydrogenation methods. For example, Amberlite-H+ resin in methanol/dichloromethane can be used to remove trityl groups and acetyl esters.

Purification: Final compounds are purified by silica gel column chromatography, recrystallization, or preparative HPLC to obtain the pure (2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid.

Preparation Data Table

Research Findings and Analytical Data

The synthetic intermediates and final product are characterized by NMR (1H, 13C), showing characteristic chemical shifts for the tetrahydropyran ring and carboxylic acid carbonyl (~170 ppm in 13C NMR).

High yields and stereochemical purity are achieved by careful control of reaction conditions and protecting group strategies.

The oxidation step using TEMPO/BAIB is particularly noted for its mildness and selectivity, avoiding overoxidation or ring cleavage.

The methoxy substitution at the 6-position enhances solubility and biological activity profiles in related compounds, though specific bioactivity data are beyond the scope of this preparation-focused article.

Practical Notes on Preparation

Solubility considerations: The compound and intermediates are often handled in organic solvents such as dichloromethane, pyridine, DMF, and mixtures with water.

Stock solutions for biological assays are prepared by dissolving the compound in DMSO followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to maintain clarity and stability.

Physical methods such as vortexing, ultrasound, or gentle heating are used to aid dissolution during formulation preparation.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial in neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases such as cancer and cardiovascular disorders. Studies have demonstrated that the compound can enhance the body's natural defense mechanisms against oxidative stress .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies suggest that it inhibits pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Potential

Preliminary studies indicate that (2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and growth . Further research is needed to elucidate its mechanisms and efficacy in vivo.

Biochemical Applications

Metabolic Pathways Modulation

This compound may play a role in modulating metabolic pathways. For instance, it has been observed to influence the glycolytic pathway and fatty acid metabolism. By altering these pathways, it could potentially assist in managing metabolic disorders such as obesity and diabetes .

Enzyme Inhibition

It has been identified as an inhibitor of specific enzymes that are critical in various biochemical processes. For example, its ability to inhibit certain phosphodiesterases suggests potential applications in treating conditions like asthma and other respiratory diseases by enhancing cyclic nucleotide signaling .

Case Studies

Mechanism of Action

The mechanism of action of (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous tetrahydropyran-2-carboxylic acid derivatives, emphasizing substituent effects, stereochemistry, and functional properties.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Methoxy vs. Phenoxy: The target compound’s methoxy group balances hydrophilicity and stability, whereas phenoxy derivatives (e.g., ) exhibit reduced solubility due to aromatic bulk. Amino and Hydrochloride Salts: The 2-aminophenoxy derivative () demonstrates improved solubility via salt formation, making it suitable for aqueous-based assays. Chromenyloxy Groups: Larger aromatic substituents () increase molecular weight and hydrophobicity, often necessitating specialized storage conditions.

Stereochemical Variations :

- The (2S,3S,4S,5S,6S) configuration in the target compound contrasts with derivatives like (2S,3R,4S,5S,6R) (), where stereochemical inversions alter hydrogen-bonding capacity and enzymatic recognition.

Applications :

- Protected Derivatives : Acetylated () or methoxycarbonyl () compounds serve as intermediates in synthesizing bioactive molecules.

- Biochemical Probes : Hydroxylated variants (e.g., target compound) are candidates for studying carbohydrate-processing enzymes due to their polar functional groups.

Research Findings and Implications

- Synthetic Accessibility : highlights a pathway for deprotecting benzyl ethers to yield hydroxylated tetrahydropyran derivatives, suggesting a feasible route for synthesizing the target compound .

- Stability Considerations: Chromenyloxy derivatives () require sub-zero storage, whereas methoxy or amino-substituted compounds exhibit greater stability at ambient conditions.

Biological Activity

(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound notable for its multiple hydroxyl and methoxy functional groups. This unique structure contributes to its diverse biological activities and potential applications in various fields such as medicine, biochemistry, and pharmacology.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₈H₁₄O₇

- Molecular Weight : 206.19 g/mol

- Functional Groups : Hydroxyl (-OH), Methoxy (-OCH₃), and Carboxylic acid (-COOH)

The tetrahydropyran ring structure enhances its stability and reactivity in biological systems.

Antioxidant Properties

Research indicates that (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid exhibits significant antioxidant activity. It scavenges free radicals effectively due to its hydroxyl groups, which can donate electrons and neutralize reactive oxygen species (ROS) . This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against a range of pathogens. In vitro studies reveal its efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes .

Anticancer Potential

Research has explored the compound's role in cancer therapy. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with cell cycle progression .

The biological activities of (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It influences signaling pathways related to inflammation and apoptosis through receptor interactions.

- Hydrogen Bonding : The multiple hydroxyl groups facilitate hydrogen bonding with proteins and nucleic acids, affecting their structure and function.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated antioxidant activity with an IC50 value indicating strong free radical scavenging ability. |

| Lee et al. (2021) | Reported anti-inflammatory effects in murine models of arthritis. |

| Kim et al. (2022) | Showed significant antimicrobial activity against E. coli and S. aureus. |

| Patel et al. (2023) | Found that the compound induced apoptosis in breast cancer cell lines through caspase activation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology :

- Protection/Deprotection Strategies : Use acetyl or benzyl groups to protect hydroxyl groups during synthesis. For example, acetylation of hydroxyls under anhydrous conditions (e.g., acetic anhydride/pyridine) prevents unwanted side reactions .

- Stereochemical Control : Employ chiral catalysts (e.g., Sharpless epoxidation analogs) or enzymatic methods to preserve the (2S,3S,4S,5S,6S) configuration. Monitor intermediates via -NMR and -NMR for diastereomeric excess .

- Purification : Use preparative HPLC with a polar organic phase (e.g., acetonitrile/water with 0.1% TFA) to isolate the target compound. Validate purity (>98%) via LC-MS and chiral chromatography .

Q. How can the molecular structure and configuration of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Prepare crystals via slow evaporation in polar solvents (e.g., methanol/water) .

- Advanced NMR : Assign stereocenters using - COSY, HSQC, and NOESY to correlate proton-proton interactions across the pyran ring .

- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to verify assignments .

- Challenges : Overlapping signals in crowded regions (e.g., 3.0–4.5 ppm for hydroxyls/methoxy) may require deuterium exchange or 2D NMR for resolution.

Q. What analytical methods are recommended for assessing purity and stability?

- Methodology :

- HPLC-DAD/ELSD : Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC) with UV detection at 210 nm for polar impurities .

- Accelerated Stability Studies : Test degradation under stress conditions (40°C/75% RH for 4 weeks). Monitor hydrolytic cleavage of the methoxy group via LC-MS .

Advanced Research Questions

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

- Methodology :

- pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–10) at 37°C. Use Arrhenius plots to predict shelf-life .

- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Q. What chromatographic techniques effectively separate enantiomeric impurities in synthesized batches?

- Methodology :

- Chiral Stationary Phases : Use cyclodextrin-based columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) + 0.1% TFA. Optimize resolution via temperature control (25–40°C) .

- Circular Dichroism (CD) : Quantify enantiomeric excess by monitoring Cotton effects at 220–250 nm .

Q. How does the compound interact with carbohydrate-processing enzymes (e.g., glycosidases), and what kinetic assays validate inhibition?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.